Ethylene-d4-diamine dihydrochloride
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Overview
Description
Ethylene-d4-diamine dihydrochloride is a deuterated derivative of ethylenediamine, a compound widely used in various chemical applications. The deuterium atoms replace the hydrogen atoms in the ethylene backbone, making it useful in specific scientific research applications, particularly in studies involving isotopic labeling. The molecular formula of this compound is H2NCD2CD2NH2 · 2HCl, and it has a molecular weight of 137.04 g/mol .
Mechanism of Action
Target of Action
Ethylene-d4-diamine dihydrochloride is an organic compound that is used as a building block for the production of many other chemical products . It is also used as an excipient in many pharmacological preparations such as creams . Notably, this compound is a contact sensitizer capable of producing local and generalized reactions .
Pharmacokinetics
After oral administration, its bioavailability is about 0.34, due to a substantial first-pass effect . The volume of distribution (Vd) is 0.133 l/kg . Renal excretion of the unchanged substance amounts to only about 18% after intravenous and 3% after oral administration . This compound has a short half-life of 0.55 hours .
Result of Action
As a contact sensitizer, it is capable of producing local and generalized reactions . More research is needed to fully understand the molecular and cellular effects of this compound’s action.
Biochemical Analysis
Biochemical Properties
Ethylene-d4-diamine dihydrochloride is a known chelating agent . It interacts with various enzymes and proteins, forming complexes that play crucial roles in biochemical reactions . The nature of these interactions is largely dependent on the specific biomolecules involved and the physiological conditions under which the reactions occur .
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. It influences cell function by interacting with various cell signaling pathways, affecting gene expression, and altering cellular metabolism . The specific effects can vary depending on the cell type and the concentration of this compound present .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific mechanism of action depends on the biological context and the specific biomolecules that this compound interacts with .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with several enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . It can interact with various transporters or binding proteins, and can affect its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are complex . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethylene-d4-diamine dihydrochloride can be synthesized by reacting deuterated ethylene (Ethylene-d4) with ammonia in the presence of hydrochloric acid. The reaction typically occurs under controlled temperature and pressure conditions to ensure the complete substitution of hydrogen atoms with deuterium atoms. The reaction can be represented as follows:
C2D4+2NH3+2HCl→H2NCD2CD2NH2⋅2HCl
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where deuterated ethylene and ammonia are combined under high pressure and temperature. The reaction mixture is then purified through distillation and crystallization processes to obtain the final product with high isotopic purity .
Chemical Reactions Analysis
Types of Reactions
Ethylene-d4-diamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form ethylene-d4-diamine.
Substitution: It can undergo nucleophilic substitution reactions with halides and other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halides like sodium chloride (NaCl) and other electrophiles are used under basic conditions.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Ethylene-d4-diamine.
Substitution: Various substituted ethylene-d4-diamine derivatives.
Scientific Research Applications
Ethylene-d4-diamine dihydrochloride is extensively used in scientific research due to its unique isotopic properties. Some of its applications include:
Chemistry: Used as a reagent in isotopic labeling studies to trace reaction pathways and mechanisms.
Biology: Employed in metabolic studies to understand the incorporation and metabolism of deuterated compounds in biological systems.
Medicine: Used in pharmacokinetic studies to track the distribution and elimination of drugs.
Industry: Utilized in the synthesis of deuterated polymers and materials for specialized applications.
Comparison with Similar Compounds
Ethylene-d4-diamine dihydrochloride is compared with other similar compounds such as:
Ethylenediamine: The non-deuterated form, widely used in chemical synthesis.
Ethylenediamine-15N2 dihydrochloride: Another isotopically labeled derivative used in nitrogen-15 labeling studies.
Ethylenediaminetetraacetic-d12 acid: A deuterated form of ethylenediaminetetraacetic acid used in chelation studies.
Uniqueness
This compound is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed isotopic studies. Its applications in various fields make it a valuable compound for scientific research .
Properties
IUPAC Name |
1,1,2,2-tetradeuterioethane-1,2-diamine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H8N2.2ClH/c3-1-2-4;;/h1-4H2;2*1H/i1D2,2D2;; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHHBFEVZJLBKEH-RIZDZYNXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)N.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])N)N.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H10Cl2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34334-71-9 |
Source
|
Record name | Ethylene-d4-diamine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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